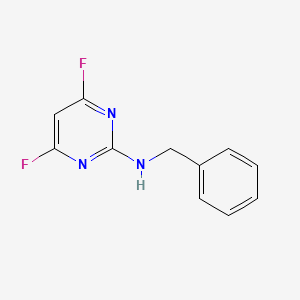

N-benzyl-4,6-difluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFDWDQRUGQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326781 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

130866-84-1 | |

| Record name | N-benzyl-4,6-difluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation and Reactivity Profile of N Benzyl 4,6 Difluoropyrimidin 2 Amine

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms in Fluoropyrimidines

The primary mechanism for substitution on the 4,6-difluoropyrimidine (B1295327) ring is the bimolecular SNAr addition-elimination pathway. wikipedia.org This process is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a fluorine atom (C4 or C6). This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com Aromaticity is subsequently restored in the second, faster step, which involves the expulsion of the fluoride (B91410) leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing the anionic Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com

Regioselectivity in nucleophilic aromatic substitution on the difluoropyrimidine core is a product of competing electronic and steric influences. The two nitrogen atoms within the pyrimidine (B1678525) ring, along with the fluorine atoms, exert a powerful electron-withdrawing inductive effect, significantly lowering the electron density at the C2, C4, and C6 positions and making them susceptible to nucleophilic attack.

Electronic Effects : The ring nitrogen atoms are paramount in directing nucleophilic attack. They activate the para and ortho positions for substitution. In a 4,6-difluoropyrimidine system, both the C4 and C6 positions are ortho and para to one of the ring nitrogens, making them highly activated sites for nucleophilic attack. DFT calculations on similar chloro-substituted heterocyclic systems have shown that the carbon atom at the 4-position often bears the largest positive charge, marking it as the primary site for substitution. mdpi.com The N-benzyl-2-amine substituent, being an electron-donating group, can modulate the reactivity of the C4 and C6 positions, though the powerful activating effect of the ring nitrogens and remaining fluorine typically dominates.

Steric Effects : The size of the incoming nucleophile and the existing substituents on the ring can influence the site of attack. While the C4 and C6 positions are electronically similar, the N-benzyl-2-amine group introduces a degree of steric hindrance. A bulky nucleophile may preferentially attack the C6 position to minimize steric clash with the benzylamine (B48309) group at C2. However, for many common nucleophiles, this steric effect is often secondary to the powerful electronic activation provided by the ring nitrogens. brighton.ac.uk

| Factor | Influence on Regioselectivity | Favored Position of Attack |

|---|---|---|

| Ring Nitrogens (Electronic) | Strongly activate ortho and para positions via electron withdrawal, stabilizing the Meisenheimer complex. | C4 and C6 |

| Fluorine Atoms (Electronic) | Enhance the electrophilicity of the attached carbon atoms through a strong inductive effect. | C4 and C6 |

| N-benzyl-2-amine Group (Electronic) | Acts as an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted ring. | N/A (modulates overall reactivity) |

| N-benzyl-2-amine Group (Steric) | May sterically hinder the approach of bulky nucleophiles to the adjacent C4 position. | C6 (for bulky nucleophiles) |

The displacement of halogens on the pyrimidine ring is governed by a balance of kinetic and thermodynamic factors. wikipedia.org A reaction is under kinetic control if the product ratio is determined by the rates at which the different products are formed, whereas it is under thermodynamic control if the product ratio reflects the relative stabilities of the products at equilibrium. libretexts.orglibretexts.org

Kinetic Control : In most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. youtube.com The reaction conditions, such as low temperatures and short reaction times, favor the kinetic product, which is the one formed via the lowest energy transition state. wikipedia.orgmasterorganicchemistry.com An interesting aspect of SNAr reactions on highly fluorinated aromatics is the role of the leaving group. Contrary to trends in SN1/SN2 reactions, fluorine is often the best leaving group among the halogens. youtube.com This is because the rate-limiting step is the nucleophilic attack, which is greatly facilitated by fluorine's high electronegativity. The strong polarization of the C-F bond makes the carbon atom highly electrophilic and susceptible to attack. youtube.com

Thermodynamic Control : For thermodynamic control to dominate, the reaction must be reversible, which can be achieved with higher temperatures and longer reaction times. wikipedia.orglibretexts.org This allows the initial products to revert to the intermediate and subsequently form the most stable final product. masterorganicchemistry.com In the context of N-benzyl-4,6-difluoropyrimidin-2-amine, the displacement of the first fluorine atom is generally irreversible under standard conditions, meaning the reaction is typically under kinetic control.

Further Reactivity Pathways and Transformations of the Pyrimidine Core

The presence of a remaining fluorine atom on the pyrimidine ring of this compound allows for subsequent chemical modifications, making it a versatile scaffold for building more complex molecules.

Following the initial substitution that forms the 2-amino derivative, the remaining fluorine atom (at C4 or C6) is still activated towards nucleophilic displacement. This allows for a second, distinct nucleophile to be introduced to the pyrimidine core. This stepwise functionalization is a powerful strategy for creating diverse libraries of disubstituted pyrimidines. The reactivity of the second fluorine atom is, however, influenced by the electronic properties of the newly introduced benzylamine group. As an electron-donating group, it may slightly decrease the rate of the second substitution compared to the first, but the ring remains sufficiently activated for the reaction to proceed, often requiring slightly harsher conditions. This sequential substitution approach has been used effectively in the synthesis of various pyrimidine-based compounds. mdpi.com

Nitrogen-centered nucleophiles are particularly important in medicinal chemistry for synthesizing derivatives of heterocyclic scaffolds. The pyrimidine core of this compound readily reacts with a variety of primary and secondary amines. Studies on analogous dichloropyrimidine and dichloropyridazine systems show that reactions with aliphatic primary and secondary amines, such as butylamine (B146782) or morpholine, proceed efficiently. brighton.ac.ukresearchgate.net The reaction conditions can often be tuned to achieve selective monosubstitution or, if desired, disubstitution by using an excess of the amine nucleophile and adjusting the temperature. This reactivity allows for the facile introduction of a wide range of nitrogen-containing functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.com

| Nucleophile Class | Examples | Typical Reactivity |

|---|---|---|

| Primary Aliphatic Amines | Butylamine, Benzylamine | Readily displaces fluorine at C4/C6 position. |

| Secondary Aliphatic Amines | Morpholine, Piperidine, N-Methylpyrrolidine | Effective nucleophiles for substitution on the activated pyrimidine ring. brighton.ac.ukmdpi.com |

| Anilines | Aniline, 2,3-Dimethylaniline | Generally less nucleophilic than aliphatic amines but react under appropriate conditions (e.g., heating). mdpi.com |

| Other N-Nucleophiles | Ammonia (B1221849), Hydrazine | Can be used to introduce amino or hydrazinyl groups. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidine (B1678525) Derivatives

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. For derivatives of pyrimidine, a combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides a complete picture of the molecular framework.

Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it particularly useful for analyzing fluorinated organic compounds. In the context of N-benzyl-4,6-difluoropyrimidin-2-amine, ¹⁹F NMR serves two primary purposes: confirming the presence and chemical environment of the fluorine atoms and monitoring the progress of its synthesis.

The chemical shift of the fluorine atoms on the pyrimidine ring is influenced by the electronic effects of the neighboring nitrogen atoms and the N-benzylamino group. A single resonance in the ¹⁹F NMR spectrum for the two fluorine atoms would indicate their chemical equivalence, which is expected due to the symmetry of the 4 and 6 positions relative to the 2-amino substituent.

Furthermore, ¹⁹F NMR is an invaluable tool for reaction monitoring during the synthesis of this compound, which is typically prepared by the nucleophilic substitution of a polyfluorinated pyrimidine with benzylamine (B48309). By taking aliquots from the reaction mixture, ¹⁹F NMR can be used to track the disappearance of the starting material's fluorine signals and the appearance of the product's signal, allowing for the optimization of reaction conditions and the determination of reaction completion. In cases where side-products or isomers might form, distinct ¹⁹F NMR signals would allow for their identification and quantification, thereby determining the isomer ratio.

Table 1: Hypothetical ¹⁹F NMR Data for this compound (Note: As specific experimental data is not publicly available, this table is illustrative of expected values.)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹⁹F | -160 to -170 | t | ~5-7 | F4, F6 |

The triplet multiplicity would arise from coupling to the proton at position 5 of the pyrimidine ring.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of this compound.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the benzyl (B1604629) group and the pyrimidine ring. The five aromatic protons of the phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methylene (B1212753) protons (-CH₂-) of the benzyl group would likely present as a doublet around δ 4.5-5.0 ppm, with coupling to the adjacent NH proton. The single proton on the pyrimidine ring (H5) would be expected to appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 4 and 6. The NH proton signal would likely be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the pyrimidine ring would be significantly affected by the attached fluorine atoms and the amino group. The C-F coupling would be observable, with the carbons directly bonded to fluorine (C4 and C6) exhibiting large one-bond coupling constants (¹JCF). The carbon at position 2 (C2) and position 5 (C5) would also show smaller two- and three-bond couplings to the fluorine atoms, respectively. The signals for the benzylic carbon and the aromatic carbons of the phenyl ring would appear in their characteristic regions.

Tautomerism Studies: Aminopyrimidines can exist in different tautomeric forms (amino and imino). NMR spectroscopy is a powerful technique to study such equilibria. For this compound, the predominant tautomer is expected to be the amino form. However, detailed NMR studies, potentially involving variable temperature experiments and the use of different solvents, could provide insights into the potential existence of the imino tautomer and the dynamics of the tautomeric equilibrium. The chemical shifts of the pyrimidine ring protons and carbons, as well as the NH proton, would be sensitive to the tautomeric form.

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table is illustrative of expected values.)

¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.40 | m | 5H | Phenyl-H |

| 6.00-6.20 | t | 1H | Pyrimidine-H5 |

| 4.60 | d | 2H | -CH₂- |

¹³C NMR

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

|---|---|---|

| 160.0 (d) | ¹J ≈ 250 | C4, C6 |

| 158.0 | - | C2 |

| 140.0 | - | Phenyl C (quaternary) |

| 128.5 | - | Phenyl CH |

| 127.8 | - | Phenyl CH |

| 127.5 | - | Phenyl CH |

| 90.0 (t) | ²J ≈ 25 | C5 |

Complementary Spectroscopic Methods

While NMR provides the core structural information, other spectroscopic techniques are crucial for confirming the presence of specific functional groups and determining the exact molecular formula.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A sharp to medium band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. A strong absorption band in the 1000-1300 cm⁻¹ range would be characteristic of the C-F stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch |

| 1500-1650 | Strong | C=N and C=C Stretch (aromatic rings) |

| 1000-1300 | Strong | C-F Stretch |

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of its molecular formula. For this compound, the molecular formula is C₁₁H₉F₂N₃. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ with an accuracy of a few parts per million. This experimental value can then be compared to the calculated theoretical mass for the proposed formula, providing strong evidence for the compound's identity.

Table 4: Molecular Formula and Mass Data for this compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₉F₂N₃ | 221.0768 |

Computational Chemistry and Theoretical Investigations on N Benzyl 4,6 Difluoropyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic distribution and energy levels within a molecule. These calculations are foundational for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such studies, often in conjunction with a basis set like 6-311++G(2d,p) to ensure a high level of theoretical accuracy.

For N-benzyl-4,6-difluoropyrimidin-2-amine, a DFT-based geometry optimization would reveal the most stable three-dimensional arrangement of its atoms. This optimization process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of these orbitals is also informative. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amino nitrogen, while the LUMO is likely distributed over the pyrimidine ring, influenced by the electron-withdrawing fluorine atoms.

Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound (Theoretical)

| Parameter | Predicted Value |

| Selected Bond Lengths (Å) | |

| C4-F | 1.34 |

| C6-F | 1.34 |

| N1-C2 | 1.37 |

| C2-N(amine) | 1.36 |

| N(amine)-C(benzyl) | 1.46 |

| **Selected Bond Angles (°) ** | |

| F-C4-C5 | 117.5 |

| F-C6-N1 | 117.8 |

| C2-N(amine)-C(benzyl) | 121.5 |

| Frontier Orbital Energies (eV) | |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data in this table are hypothetical and based on typical values for similar structures calculated using DFT methods. They serve as illustrative examples of the parameters obtained from such calculations.

The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and reactivity. Aromaticity can be assessed computationally through several methods. One common approach is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of an aromatic ring current.

Molecular Modeling and Simulations

Beyond static quantum chemical calculations, molecular modeling and simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and potential reaction pathways.

The presence of single bonds in this compound, particularly the C-N bond connecting the benzyl (B1604629) group to the pyrimidine ring and the C-C bond within the benzyl group, allows for rotational freedom. This gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, from which the low-energy conformers can be identified. For this compound, the orientation of the benzyl group relative to the pyrimidine ring is of particular interest, as different conformations could expose or shield different parts of the molecule, potentially influencing its interactions with other molecules.

Computational chemistry can be used to model chemical reactions in silico, providing insights into reaction mechanisms, transition states, and the factors that govern selectivity. For this compound, theoretical calculations can be employed to predict its reactivity in various chemical transformations.

For example, in reactions such as electrophilic aromatic substitution on the benzyl ring or nucleophilic aromatic substitution on the difluoropyrimidine ring, DFT can be used to calculate the activation energies for different possible pathways. The pathway with the lowest activation energy is predicted to be the most favorable.

Molecular electrostatic potential (MEP) maps are another useful tool in this context. An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the pyrimidine ring nitrogens and the fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the amino proton.

Research Applications in Chemical Biology and Medicinal Chemistry: in Vitro Explorations

Design and Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine-derived Libraries for Biological Screening

No specific studies detailing the design and synthesis of compound libraries derived from this compound for the purpose of biological screening were identified. Methodologies for creating libraries of similar N-benzyl-pyrimidinamine derivatives often involve parallel synthesis techniques where the benzyl (B1604629) moiety is varied with different substituents to explore the chemical space around the core structure. Such an approach would theoretically allow for the generation of a diverse set of analogues for high-throughput screening.

Exploration of Antiviral Activities of Fluorinated Pyrimidine (B1678525) Analogues

While the antiviral potential of fluorinated pyrimidine analogues is a recognized area of research, with some compounds showing activity against various viruses, specific data on the in vitro inhibition of Flaviviruses by this compound is not available in the reviewed literature.

There are no published reports on the in vitro inhibitory activity of this compound against Tick-borne Encephalitis Virus (TBEV), West Nile Virus (WNV), or Yellow Fever Virus (YFV). To assess this, the compound would need to be tested in relevant cell-based assays that measure viral replication, such as plaque reduction assays or reporter virus systems.

Specific Structure-Activity Relationship (SAR) studies for this compound concerning its potential antiviral activity have not been published. General SAR principles for related pyrimidine derivatives often indicate that the nature and position of substituents on both the pyrimidine ring and the benzyl group are critical for antiviral potency and selectivity.

Assessment of Antimicrobial Properties of N-benzyl-Pyrimidinamine Derivatives

The antimicrobial properties of various N-benzyl-pyrimidinamine derivatives have been explored, but specific studies on the antibacterial and antifungal efficacy of this compound are absent from the current scientific literature.

No data from in vitro studies determining the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic bacteria and fungi have been reported. Such studies would be essential to establish its spectrum of activity and potential as an antimicrobial agent.

Without experimental data on its antimicrobial activity, any in silico molecular docking studies to propose a mechanism of action for this compound would be purely speculative. Typically, after identifying a compound's antimicrobial potential, molecular docking is used to predict its binding to specific microbial targets, which is then validated through further in vitro enzymatic or cellular assays. No such studies have been published for this specific compound.

Evaluation of Antileishmanial Activity of Related N-benzyl Compounds

The search for novel therapeutic agents against leishmaniasis is critical due to the limitations of current treatments, which include significant side effects and emerging drug resistance. nih.gov N-benzyl scaffolds have been explored as a promising foundation for the development of new antileishmanial drugs.

Various studies have investigated the in vitro efficacy of N-benzyl derivatives against different Leishmania species, the protozoan parasites responsible for leishmaniasis.

One study synthesized and evaluated a series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives for their activity against Leishmania mexicana promastigotes. nih.gov From this series, two compounds (designated as 7 and 8) demonstrated the highest antileishmanial activity and were selected for further testing against L. braziliensis and L. donovani. nih.gov These compounds exhibited IC₅₀ values in the micromolar range against the amastigote forms of L. mexicana and L. braziliensis. nih.gov Notably, compound 8 was also found to inhibit the recombinant L. mexicana arginase (LmARG) by 68.27%, identifying a potential mechanism of action. nih.gov

In another research effort, benzyl analogues of nifuroxazide (B1678864) were synthesized and evaluated. nih.gov Two monobenzylated analogues, in particular, showed potent, nanomolar activities against three different Leishmania strains, proving to be up to 10-fold more active than the parent drug, nifuroxazide. nih.gov

Further research into benzimidazole (B57391) derivatives identified a compound, K1 (a 3-Cl phenyl derivative), with a significant antileishmanial effect against L. major, showing an IC₅₀ of 0.6787 µg/mL. mdpi.com The table below summarizes the in vitro antileishmanial activities of representative N-benzyl compounds from these studies.

| Compound Class | Specific Compound | Leishmania Species | Parasite Stage | IC₅₀ Value | Reference |

|---|---|---|---|---|---|

| N-benzyl-1H-benzimidazol-2-amine derivative | Compound 7 | L. mexicana | Amastigote | Micromolar range | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative | Compound 7 | L. braziliensis | Amastigote | Micromolar range | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative | Compound 8 | L. mexicana | Amastigote | Micromolar range | nih.gov |

| N-benzyl-1H-benzimidazol-2-amine derivative | Compound 8 | L. braziliensis | Amastigote | Micromolar range | nih.gov |

| N-alkyl benzimidazole derivative | K1 (3-Cl phenyl) | L. major | Promastigote | 0.6787 µg/mL | mdpi.com |

| N-alkyl benzimidazole derivative | K2 | L. major | Promastigote | 8.89 µg/mL | mdpi.com |

Modulatory Effects on Enzyme Activity and Protein Interactions

The N-benzyl-pyrimidin-2-amine scaffold and its relatives have been investigated for their ability to modulate various biological targets, including enzymes and protein-protein interactions, which are crucial in numerous disease pathways.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is linked to several inflammatory and neurodegenerative diseases. researchgate.net Consequently, inhibitors of NOS isoforms are of significant therapeutic interest. nih.gov

Research on pyrimidine analogues has shown their potential as inhibitors of NO production. researchgate.net A study focusing on 5-substituted 2-amino-4,6-dichloropyrimidines, which are structurally related to this compound, demonstrated significant inhibition of immune-activated NO production in mouse peritoneal cells. nih.gov The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibiting an IC₅₀ of 2 µM. nih.gov Other derivatives in the same series showed IC₅₀ values ranging from 9 to 36 µM. nih.gov In contrast, the 2-amino-4,6-dihydroxypyrimidine (B16511) precursors showed no NO-inhibitory activity, highlighting the importance of the chloro-substituents on the pyrimidine ring for this biological effect. nih.gov

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Inhibition of immune-activated NO production | 2 µM | nih.gov |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Inhibition of immune-activated NO production | 9-36 µM | nih.gov |

While N-benzyl pyrimidine derivatives have been studied for their effects on cell cycle progression, specific in vitro studies detailing the direct interaction of this compound or its close analogues with the cell cycle regulatory protein Cdc20 (Cell Division Cycle 20) are not prominently featured in the reviewed literature. However, related structures have been shown to interact with other key proteins involved in cell cycle and DNA damage response. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, which is a regulator of DNA damage response. nih.gov This inhibition led to increased levels of monoubiquitinated PCNA, a key factor in DNA replication and repair. nih.gov While not a direct interaction with Cdc20, this demonstrates the potential for N-benzyl pyrimidine scaffolds to modulate critical cell cycle-related protein complexes.

The interaction between the chemokine receptor CXCR4 and its ligand CXCL12 plays a significant role in cancer metastasis and inflammation, making it an attractive therapeutic target. nih.govresearchgate.net A novel class of small molecules, N, N'-(1, 4-phenylenebis(methylene)) dipyrimidin-2-amines, has been identified as potent CXCR4 antagonists. nih.gov This class of compounds shares the pyrimidin-2-amine core structure.

A lead compound from this series, designated as compound 26, exhibited subnanomolar potency in several in vitro assays. nih.gov It demonstrated high efficacy in competitive binding assays, in inhibiting CXCL12-mediated cell invasion through Matrigel, and in modulating Gαi cyclic adenosine (B11128) monophosphate (cAMP) signaling. nih.gov The potent inhibition of these signaling cascades underscores the potential of this class of compounds to interfere with the biological functions mediated by the CXCR4/CXCL12 axis. nih.gov

| Compound | Assay | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Compound 26 (dipyrimidine amine derivative) | Competitive CXCR4/CXCL12 Binding | ~1 nM | nih.gov |

| Compound 26 (dipyrimidine amine derivative) | CXCL12-mediated Matrigel Invasion | ~1 nM | nih.gov |

| Compound 26 (dipyrimidine amine derivative) | Gαi cAMP Modulation Signaling | ~1 nM | nih.gov |

Antioxidant and Anti-inflammatory Potentials of N-benzylamine Containing Structures

The N-benzylamine moiety is a structural feature present in numerous compounds that have been investigated for their antioxidant and anti-inflammatory properties. The electron-rich nature of the amine and the aromatic ring system can contribute to these activities.

In vitro studies have confirmed the antioxidant capacity of various N-benzylamine-containing structures. For example, a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and tested using several antioxidant assays. nih.govmdpi.com These compounds showed significant interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl). nih.gov Nitrones with fluorophenyl motifs exhibited high interaction, scavenging between 64.5% and 81% of DPPH radicals after 20 minutes. nih.gov

In terms of anti-inflammatory potential, these same compounds were evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com The results indicated that the presence of a fluorine atom on the phenyl ring significantly influenced the inhibitory activity. mdpi.com Compound 10c, featuring a 2,4-difluorophenyl group, was identified as the most promising LOX inhibitor with an IC₅₀ of 10 μM. mdpi.com

Furthermore, other classes of N-benzylamine derivatives, such as 8-benzylaminoxanthines, have also demonstrated anti-inflammatory activity in vitro. nih.gov These findings collectively suggest that the N-benzylamine scaffold is a valuable pharmacophore for designing molecules with potential antioxidant and anti-inflammatory effects. mdpi.comnih.gov

In Vitro Radical Scavenging and Antioxidant Assays

There is no available scientific literature detailing the evaluation of this compound in radical scavenging and antioxidant assays. Standard in vitro tests, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, ferric reducing antioxidant power (FRAP) assay, or oxygen radical absorbance capacity (ORAC) assay, have not been reported for this compound. Therefore, its potential to act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals remains uncharacterized.

In Vitro Inhibition of Lipoxygenase (LOX) Activity

No studies have been published that investigate the inhibitory effects of this compound on lipoxygenase (LOX) enzymes. Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes and lipoxins, which are implicated in inflammatory processes. The potential of this compound to modulate the activity of LOX isoforms, such as 5-LOX, 12-LOX, or 15-LOX, has not been explored, and therefore, no IC₅₀ values or data on its mechanism of inhibition are available.

Future Directions and Challenges in N Benzyl 4,6 Difluoropyrimidin 2 Amine Research

Development of Highly Regioselective and Sustainable Synthetic Methods for Complex Pyrimidine (B1678525) Derivatives

A primary challenge in pyrimidine chemistry is controlling the regioselectivity of reactions, particularly when creating complex, polysubstituted derivatives. researchgate.netuaeu.ac.aemdpi.com For analogues of N-benzyl-4,6-difluoropyrimidin-2-amine, introducing additional functional groups at specific positions on the pyrimidine ring is essential for tuning their physicochemical and biological properties.

Future research will focus on developing novel synthetic methodologies that offer high regioselectivity and are environmentally sustainable. ijsat.org This includes the use of advanced catalytic systems, such as iridium or zirconium-mediated reactions, which have shown promise in the one-pot synthesis of highly substituted pyrimidines. mdpi.com Microwave-assisted organic synthesis (MAOS) is another area of interest, as it can significantly reduce reaction times and improve yields for reactions like the three-component synthesis of pyrimidine-fused heterocycles. nih.gov The development of green chemistry approaches, utilizing recyclable catalysts like β-cyclodextrin in aqueous media, will be crucial for making the synthesis of these compounds more economical and environmentally friendly. mdpi.com

A key goal is to move beyond traditional condensation reactions, such as the Pinner synthesis, towards more sophisticated strategies like C-H activation and multicomponent reactions that allow for the direct and selective functionalization of the pyrimidine core. ijsat.orgmdpi.comorganic-chemistry.org These methods would streamline the synthesis of diverse libraries of this compound analogues, facilitating broader structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Strategies for Pyrimidine Derivatives

| Method | Key Features | Potential Advantages for this compound Analogues | Key Challenges |

|---|---|---|---|

| Classical Pinner Synthesis | Condensation of 1,3-dicarbonyls with amidines. mdpi.com | Well-established, readily available starting materials. | Limited regioselectivity, harsh reaction conditions. |

| Organolithium Reagents | Use of organolithium to direct substitution. researchgate.netuaeu.ac.ae | High regioselectivity for C-4 substitution. researchgate.netuaeu.ac.ae | Requires anhydrous conditions, sensitive reagents. |

| Metal-Catalyzed Cross-Coupling | Palladium or copper-catalyzed C-C and C-N bond formation. mdpi.com | High functional group tolerance, access to diverse substituents. | Catalyst cost and removal, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, improved yields, operational simplicity. nih.gov | Scalability, specialized equipment required. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. mdpi.comorganic-chemistry.org | High atom economy, operational simplicity, rapid library generation. mdpi.com | Controlling regioselectivity can be difficult. |

Advanced Mechanistic Studies Using Modern Physical Organic Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. rsc.orgacs.org Future research on this compound will require advanced mechanistic studies employing modern physical organic chemistry techniques. wikipedia.orglibretexts.org These studies will elucidate the intricate details of bond-forming and bond-breaking steps, the nature of transition states, and the influence of substituents and solvents on reaction rates and pathways.

Techniques such as in-situ spectroscopy (e.g., NMR, IR), kinetic isotope effect (KIE) studies, and reaction progress kinetic analysis will be invaluable. wikipedia.org For instance, understanding the kinetics of the nucleophilic aromatic substitution (SNAr) reactions commonly used to synthesize pyrimidine derivatives can lead to more efficient and selective processes. organic-chemistry.org By studying the free energy of activation (ΔG‡), chemists can better control reaction pathways, favoring desired products over side-products. libretexts.org These experimental approaches, which bridge the gap between organic and physical chemistry, are essential for moving from rationalizing observed outcomes to predicting and designing new, more effective reactions. rsc.orgacs.org

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. mdpi.comtandfonline.com For this compound, this integrated approach will be critical for designing novel analogues with specific, targeted applications. Computational tools can predict molecular properties, model interactions with biological targets, and guide synthetic efforts, thereby saving time and resources. nih.govjchemrev.com

Future work will heavily rely on techniques like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule. jchemrev.com Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore mapping can identify the key structural features required for a desired biological activity, such as inhibiting a specific enzyme. mdpi.com Molecular docking simulations can predict how this compound analogues bind to protein targets, providing insights for designing more potent and selective inhibitors. tandfonline.comnih.gov These in silico predictions can then be used to prioritize the synthesis of the most promising compounds, creating a more efficient and targeted discovery pipeline. mdpi.com

Table 2: Illustrative Computational Data for Hypothetical Pyrimidine Derivatives

| Compound ID | Target Protein | Predicted Docking Score (kcal/mol) | Key Predicted Interaction | Synthetic Priority |

|---|---|---|---|---|

| NBD-001 | Kinase A | -9.8 | Hydrogen bond with hinge region | High |

| NBD-002 | Protease B | -7.2 | Hydrophobic interaction with active site | Medium |

| NBD-003 | Kinase A | -6.5 | No key interactions predicted | Low |

Expansion of In Vitro Biological Profiling and Target Identification for this compound and its Analogues

While the pyrimidine scaffold is known for a wide range of biological activities, including anticancer and antimicrobial properties, the specific biological profile of this compound is not extensively documented. ijsat.orgmdpi.comresearchgate.net A significant future direction is the comprehensive in vitro biological profiling of this compound and a rationally designed library of its analogues.

Initial screening should encompass a broad range of disease areas where pyrimidine derivatives have shown promise, such as oncology and infectious diseases. acs.orgmdpi.com For example, many kinase inhibitors used in cancer therapy are based on the pyrimidine core, making kinases a logical target class to investigate. acs.org Techniques like cellular target engagement assays (e.g., NanoBRET) can confirm whether potent enzyme inhibition in biochemical assays translates to target binding within a cellular context. acs.org

Identifying the specific molecular targets is a critical challenge. mdpi.com Unbiased approaches, such as chemical proteomics, can be employed to pull down the protein binding partners of active compounds from cell lysates. Once a target is identified, further studies are needed to validate its role in the observed phenotype. This expansion of biological profiling is essential to uncover the therapeutic potential of this compound and its derivatives, ultimately guiding their development as potential therapeutic agents. mdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for N-benzyl-4,6-difluoropyrimidin-2-amine, and how can positional isomer formation be minimized?

The compound is typically synthesized via nucleophilic aromatic substitution using 2,4,6-trifluoropyrimidine (or 5-chloro-2,4,6-trifluoropyrimidine) and benzylamine. A base like diisopropylethylamine (DIPEA) in acetonitrile at 0°C facilitates substitution at the 2-position of the pyrimidine ring. However, competing reactions at the 4-position can yield positional isomers (e.g., N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine). To minimize isomer formation, precise temperature control (0–5°C) and stoichiometric ratios (1:1 benzylamine:pyrimidine) are critical . 19F NMR is recommended to monitor reaction progress and isomer ratios .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR to confirm substitution patterns and purity. For example, 19F NMR signals at −48.09 ppm confirm substitution at the 2-position .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (221.206 g/mol) and fragmentation patterns.

- X-ray Crystallography: Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

Q. What preliminary biological screening approaches are suitable for this compound?

Initial screening should focus on:

- Cytotoxicity assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Enzyme inhibition studies: Fluorine substitutions may enhance binding to kinases or viral proteases. Use fluorescence-based or HPLC-coupled assays .

- Docking simulations: Predict interactions with biological targets (e.g., DNA topoisomerases) to guide experimental design .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence reactivity and biological activity compared to analogs?

The 4,6-difluoro substitution increases electronegativity and stabilizes the pyrimidine ring, enhancing metabolic stability and target binding. Comparative studies with analogs (e.g., N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine) show that chlorine at position 5 increases electrophilicity but reduces selectivity due to off-target interactions . A table of key analogs and their properties is provided below:

| Compound | Substituents | Biological Activity Notes |

|---|---|---|

| This compound | 4-F, 6-F, 2-NH-benzyl | High kinase inhibition potential |

| N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5-Cl, 2-F, 4-NH-benzyl | Enhanced reactivity, lower selectivity |

| N-(4-fluorobenzyl)-4,6-difluoropyrimidin-2-amine | 4-F-benzyl | Improved blood-brain barrier penetration |

Q. What strategies resolve regioselectivity challenges in synthesizing this compound?

Regioselectivity is influenced by:

- Electronic effects: Fluorine’s electron-withdrawing nature directs substitution to the 2-position.

- Steric hindrance: Bulky bases (e.g., DIPEA) favor less sterically hindered positions.

- Solvent polarity: Acetonitrile promotes SNAr mechanisms over elimination pathways.

Post-synthesis, isomers can be separated via preparative HPLC or column chromatography using gradients of ethyl acetate/hexane .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations assess binding affinity to targets like EGFR or HIV-1 reverse transcriptase. Key steps:

Protein preparation: Retrieve target structures from PDB (e.g., 1M17 for EGFR).

Ligand optimization: Geometry optimization using DFT (B3LYP/6-31G*).

Docking: Grid-based sampling around active sites.

Results correlate fluorine’s electronegativity with enhanced hydrogen bonding to catalytic residues .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Challenges include:

- Low yields (50–70%) due to competing isomer formation.

- Scale-up difficulties: Exothermic reactions require precise temperature control.

Improvements: - Use flow chemistry for better heat dissipation and reproducibility.

- Explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.